molecular formula C11H11NO5 B2743272 Methyl 2-(5-methoxy-2-nitrophenyl)acrylate CAS No. 391277-53-5

Methyl 2-(5-methoxy-2-nitrophenyl)acrylate

Cat. No.: B2743272
CAS No.: 391277-53-5
M. Wt: 237.211
InChI Key: DOOYWMWOHYSSBM-UHFFFAOYSA-N
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Description

Contextualization within Modern Synthetic Methodologies

In modern organic synthesis, efficiency and selectivity are paramount. Compounds like Methyl 2-(5-methoxy-2-nitrophenyl)acrylate are valuable because they can be used in cascade reactions, where multiple chemical bonds are formed in a single operation. The synthesis of related compounds, such as Methyl 2-(4-methoxy-2-nitrophenyl)acrylate, has been documented, highlighting a general synthetic route. This typically involves the reaction of a corresponding dimethyl malonate derivative with paraformaldehyde. This method provides a reliable pathway to this class of substituted acrylates.

A plausible synthetic approach for the title compound, based on analogous preparations, is presented below:

Reactant 1 Reactant 2 Reagents Product Yield
Dimethyl 2-(5-methoxy-2-nitrophenyl)malonateParaformaldehydeK₂CO₃, Bu₄NIThis compoundHypothetical

This table illustrates a potential synthetic route; specific yields for this compound are not widely reported in the literature.

Overview of the Acrylate (B77674) Moiety in Complex Chemical Transformations

The acrylate moiety (CH₂=CHCOOR) is a cornerstone of synthetic chemistry due to its electrophilic nature. The carbon-carbon double bond is activated by the adjacent electron-withdrawing ester group, making it susceptible to nucleophilic attack. This reactivity is harnessed in several key transformations:

Michael Addition: The acrylate group is an excellent Michael acceptor, readily reacting with a wide range of nucleophiles (such as thiols, amines, and enolates) to form carbon-carbon and carbon-heteroatom bonds.

Diels-Alder Reactions: As a dienophile, the acrylate moiety can participate in [4+2] cycloaddition reactions to construct six-membered rings, a common structural motif in natural products and pharmaceuticals.

Polymerization: Acrylate monomers are fundamental building blocks for the synthesis of a vast array of polymers and materials.

The presence of the acrylate functional group in this compound allows it to serve as a key building block for creating more complex molecules through these well-established reactions.

Significance of Substituted Nitroaromatic Systems in Contemporary Organic Chemistry

Substituted nitroaromatic compounds are highly valuable intermediates in organic synthesis. The nitro group is one of the strongest electron-withdrawing groups, which profoundly influences the reactivity of the aromatic ring and any adjacent functional groups. nih.gov

Key features and applications include:

Activating Group: The nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles.

Directing Group: It is a meta-director for electrophilic aromatic substitution, although the ring is generally deactivated towards such reactions.

Reductive Transformations: The nitro group can be readily reduced to a variety of other functional groups, most notably an amino group (-NH₂). This transformation is fundamental in the synthesis of anilines, which are precursors to a wide range of dyes, pharmaceuticals, and agrochemicals. For instance, the reduction of the nitro group can facilitate cyclization reactions to form heterocyclic systems. nih.gov

Charge-Transfer Complexes: Aromatic polynitro compounds are known to form charge-transfer complexes with electron-rich aromatic hydrocarbons. researchgate.net

The combination of the nitro and methoxy (B1213986) groups on the phenyl ring of this compound creates a specific electronic environment that can be exploited for selective chemical modifications.

Research Gaps and Emerging Opportunities in Compound Utilization

While the individual components of this compound are well-understood in organic chemistry, the specific applications and reaction scope of this particular molecule are not extensively documented in publicly available literature. This presents several opportunities for future research:

Exploration of Novel Transformations: There is a need for systematic studies on the reactivity of this compound with a diverse range of reagents to uncover new synthetic pathways.

Synthesis of Heterocyclic Scaffolds: The compound is a prime candidate for the synthesis of novel heterocyclic compounds, such as quinolines or indoles, through intramolecular cyclization strategies involving the nitro and acrylate groups. Research on related molecules like methyl-2-(5-fluoro-2-nitrophenyl)acrylate has shown their utility in Diels-Alder reactions followed by further transformations. nih.gov

Medicinal Chemistry Applications: Given that the nitrophenyl and acrylate motifs are present in various biologically active molecules, this compound could serve as a scaffold for the development of new therapeutic agents.

Materials Science: The reactivity of the acrylate group suggests potential applications in the development of functional polymers and materials with specific electronic or optical properties.

The limited specific data on this compound underscores a significant research gap. Further investigation into its synthesis, reactivity, and potential applications is warranted and could lead to significant advancements in various areas of chemical science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(5-methoxy-2-nitrophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-7(11(13)17-3)9-6-8(16-2)4-5-10(9)12(14)15/h4-6H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOYWMWOHYSSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])C(=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 5 Methoxy 2 Nitrophenyl Acrylate

Established Synthetic Routes and Mechanistic Considerations

The construction of the Methyl 2-(5-methoxy-2-nitrophenyl)acrylate framework relies on key carbon-carbon bond-forming reactions. Traditional methods have been refined over time to improve yields and purity, centering on well-understood reaction mechanisms.

Knoevenagel Condensation and Related Approaches

The Knoevenagel condensation is a cornerstone reaction in the synthesis of substituted alkenes, involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. researchgate.net For the synthesis of 2-aryl acrylates, a common approach involves the condensation of a substituted benzaldehyde with a malonic acid derivative.

A closely related strategy for preparing α-substituted acrylates involves the reaction of a malonate precursor with a formaldehyde source. For instance, the synthesis of analogous compounds such as Methyl 2-(4-methoxy-2-nitrophenyl)acrylate has been achieved by reacting dimethyl 2-(4-methoxy-2-nitrophenyl)malonate with paraformaldehyde. This reaction is typically mediated by a base like potassium carbonate and may be facilitated by a phase-transfer catalyst such as tetrabutylammonium iodide. The probable mechanism involves the deprotonation of the malonate to form a nucleophilic enolate, which then attacks the electrophilic formaldehyde. A subsequent elimination step yields the desired acrylate (B77674) product. This general procedure is adaptable for the 5-methoxy isomer, starting from dimethyl 2-(5-methoxy-2-nitrophenyl)malonate.

Common catalysts for Knoevenagel-type reactions include organic bases like piperidine and pyridine, as well as their corresponding ammonium (B1175870) salts. mdpi.com The choice of solvent is also critical and often includes toluene, ethanol, or benzene (B151609). mdpi.com

Table 1: Typical Reaction Components for Knoevenagel-type Synthesis of 2-Aryl Acrylates

Component Example Role
Aryl Precursor Dimethyl 2-(5-methoxy-2-nitrophenyl)malonate Provides the aryl and ester backbone
Carbon Source Paraformaldehyde Adds the methylene group for the acrylate
Base Potassium Carbonate, Piperidine Catalyst to deprotonate the active methylene
Catalyst Tetrabutylammonium Iodide (TBAI) Phase-transfer catalyst

| Solvent | Toluene, Dichloromethane | Reaction medium |

Heck Coupling Reactions and Derivatives for C-C Bond Formation

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. tib.euyoutube.com This reaction is a highly effective method for the synthesis of substituted alkenes and is characterized by its high stereoselectivity, typically favoring the formation of the trans (E)-isomer. tib.euyoutube.com

In the context of synthesizing this compound, the Heck reaction would involve the coupling of an aryl halide, such as 1-halo-5-methoxy-2-nitrobenzene , with methyl acrylate . The catalytic cycle generally proceeds through three main steps:

Oxidative Addition: A Palladium(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

Migratory Insertion (Syn-addition): The alkene (methyl acrylate) coordinates to the palladium center, followed by insertion of the alkene into the Pd-Aryl bond.

Beta-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, regenerating the double bond and forming a palladium-hydride species.

Reductive Elimination: The palladium-hydride complex reductively eliminates HX, and the base regenerates the active Pd(0) catalyst.

This methodology is versatile, tolerating a wide range of functional groups on both the aryl halide and the alkene. researchgate.net

Palladium-Catalyzed Cross-Coupling Strategies

Beyond the standard Heck reaction, a broad spectrum of palladium-catalyzed cross-coupling strategies exists for C-C bond formation. These methods often vary in the choice of catalyst, ligands, and reaction conditions to optimize yield and selectivity for specific substrates.

The success of the Heck reaction is highly dependent on the palladium catalyst system. While simple palladium salts like palladium(II) acetate (B1210297) (Pd(OAc)₂) can be used, they often require phosphine (B1218219) ligands to stabilize the active Pd(0) species and enhance catalytic activity. nih.gov Modern catalysts include pre-formed Pd-N-heterocyclic carbene (NHC) complexes and palladacycles, which can offer greater stability and efficiency. researcher.life The choice of base (e.g., K₂CO₃, Et₃N) and solvent (e.g., DMF, toluene) are also critical parameters that must be optimized. nih.govresearcher.life

Table 2: Common Catalytic Systems for Heck and Related Palladium Cross-Coupling Reactions

Component Examples Purpose
Palladium Precursor Pd(OAc)₂, PdCl₂, [Pd(ƞ³-allyl)Cl]₂ Source of the active Pd(0) catalyst
Ligands Triphenylphosphine (PPh₃), Tri-tert-butylphosphine, N-Heterocyclic Carbenes (NHCs), Phosphine-Imidazolium salts Stabilize catalyst, modulate reactivity
Base Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃), Diisopropylethylamine (DIPEA) Neutralize HX byproduct, regenerate catalyst
Solvent Dimethylformamide (DMF), Toluene, Acetonitrile Reaction medium

| Additive | Tetrabutylammonium chloride (TBAC) | Can improve reaction efficiency |

Novel and Sustainable Synthesis Strategies

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic methods. This includes minimizing waste, avoiding hazardous solvents, and using recyclable catalysts.

Atom-Economical and Solvent-Free Methodologies

Atom economy is a key principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. acs.org While reactions like the Heck coupling are powerful, they can generate stoichiometric amounts of salt byproducts.

Solvent-Free Knoevenagel Condensation: A significant advancement in sustainable synthesis is the development of solvent-free reaction conditions. The Knoevenagel condensation, in particular, has been shown to proceed efficiently under solvent-free conditions, often with microwave assistance to accelerate the reaction. mdpi.com Catalysts such as porous calcium hydroxyapatite and selenium-promoted zirconia have been employed for this purpose. mdpi.com These solid catalysts can be easily recovered by filtration and reused, reducing waste and cost. mdpi.com The reaction can be performed by simply grinding the reactants with the catalyst at room temperature, offering a simple, clean, and efficient protocol. researchgate.net While not yet specifically documented for this compound, this approach represents a promising green alternative to traditional solvent-based methods for this class of compounds.

Biocatalytic and Chemoenzymatic Synthesis Routes

The application of biocatalysis and chemoenzymatic strategies in the synthesis of compounds like this compound offers a green and selective alternative to traditional chemical methods. While a direct enzymatic route for this specific molecule is not extensively documented, principles from related reactions suggest potential pathways.

Enzymatic Knoevenagel Condensation: Lipases, traditionally known for their role in hydrolysis and esterification, have been shown to catalyze Knoevenagel condensations. This "promiscuous" activity can be harnessed for the reaction between 5-methoxy-2-nitrobenzaldehyde and a suitable active methylene compound. The use of enzymes can lead to milder reaction conditions and potentially higher selectivity. For instance, lipoprotein lipase has demonstrated efficacy in catalyzing the Knoevenagel condensation of various aromatic aldehydes with active methylene compounds researchgate.net.

Chemoenzymatic Approaches: A chemoenzymatic route could involve an initial chemical synthesis of a precursor, followed by an enzymatic transformation. For example, an enzymatic reduction of the nitro group could be performed on the final molecule or a precursor, offering a selective method to introduce an amino group if desired. Furthermore, chemoenzymatic methods have been successfully applied to the synthesis of various acrylate monomers from bio-based lactones, highlighting the potential for integrating enzymatic steps in the synthesis of complex acrylates nih.gov.

Below is a table illustrating the types of enzymes and substrates that have been used in biocatalytic Knoevenagel-type reactions, which could be adapted for the synthesis of the target compound.

EnzymeAldehyde SubstrateActive Methylene CompoundSolventYield (%)Reference
Lipoprotein LipaseAromatic/Heteroaromatic AldehydesAcetylacetoneDimethyl sulfoxideGood researchgate.net
PapainBenzaldehydeAcetylacetoneNot specified- researchgate.net
Porcine Pancreas Lipase (PPL)Aromatic Aldehydes1,3-dihydroindol-2-oneDMSO/Water- researchgate.net

Flow Chemistry Approaches for Continuous Production

Flow chemistry presents significant advantages for the synthesis of nitrated aromatic compounds, primarily due to enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. The synthesis of this compound via a Knoevenagel condensation is a prime candidate for adaptation to a continuous flow process.

The benefits of flow chemistry for such reactions include precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and purity researchgate.net. For exothermic reactions, such as nitrations or some condensation reactions, the high surface-area-to-volume ratio of flow reactors allows for efficient heat dissipation, mitigating the risks associated with thermal runaways.

A potential flow setup would involve pumping streams of 5-methoxy-2-nitrobenzaldehyde, a methyl acrylate precursor (like dimethyl malonate), and a catalyst through a heated reactor coil. The product stream would then be collected, and could potentially be passed through an in-line purification module. While specific parameters for the target molecule are not published, studies on similar Knoevenagel condensations in flow systems provide a starting point for optimization researchgate.net.

Reaction TypeReactantsCatalystSolventResidence TimeTemperature (°C)Yield (%)Reference
Knoevenagel CondensationDiazepam precursor synthesisNH4Br/NH4OHNot specified15 min0 and 6096 researchgate.net

Microwave-Assisted and Photochemical Synthesis Techniques

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis for its ability to dramatically reduce reaction times and often improve yields ijrpas.comijnrd.org. The Knoevenagel condensation is particularly amenable to microwave assistance. In the context of synthesizing this compound, a mixture of 5-methoxy-2-nitrobenzaldehyde, an active methylene compound, and a catalyst could be subjected to microwave irradiation, likely leading to a rapid and efficient reaction.

Studies on microwave-assisted Knoevenagel condensations of various aldehydes with active methylene compounds have shown that reactions that take hours under conventional heating can often be completed in minutes under microwave irradiation, frequently with higher yields and purity bhu.ac.in. For instance, the synthesis of (E)-3-styryl-4H-chromen-4-ones saw a reduction in reaction time from over 12 hours to just 1 hour with improved yields nih.gov.

The following table summarizes representative examples of microwave-assisted Knoevenagel condensations.

Photochemical Synthesis: Photochemical methods offer unique pathways for the synthesis and modification of unsaturated systems like acrylates and cinnamic esters. While a direct photochemical Knoevenagel-type condensation is less common, photochemical reactions can be employed to synthesize precursors or to isomerize the final product. For instance, photocyclization of cinnamic acid esters has been explored for the synthesis of complex polycyclic structures acs.org.

More relevantly, photochemical reactions can be used to generate reactive intermediates that can then participate in the synthesis of substituted acrylates. Furthermore, photocatalysis, using sensitizers like rose bengal, has been shown to promote Knoevenagel condensations in aqueous media, offering a green and sustainable approach rsc.org. The application of flow photochemistry can further enhance these processes by providing uniform irradiation and precise control over reaction time, leading to cleaner reactions and improved scalability nih.gov.

Optimization of Reaction Parameters and Yield Enhancement Principles

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key factors to consider include the choice of catalytic system, the influence of physical parameters like temperature and concentration, and the efficiency of the isolation and purification process.

Catalytic Systems and Ligand Effects on Selectivity

The choice of catalyst is paramount in a Knoevenagel condensation. Typically, this reaction is base-catalyzed.

Homogeneous Catalysts: Weak organic bases like piperidine, pyridine, and various amines are commonly used. The mechanism often involves the deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the carbonyl group of the aldehyde organic-chemistry.orgwikipedia.org. The basicity of the catalyst can influence the reaction rate and the prevalence of side reactions.

Heterogeneous Catalysts: To simplify purification and facilitate catalyst recycling, solid-supported catalysts are increasingly employed. These include basic alumina, zeolites, and functionalized silica (B1680970) gels nih.govsciensage.info. For instance, calcium ferrite nanoparticles have been shown to be an efficient catalyst for Knoevenagel condensations orientjchem.org.

Ligand Effects: In metal-catalyzed variations of related C-C bond-forming reactions, the choice of ligands can significantly impact selectivity and reactivity. While less common for standard Knoevenagel condensations, in related organometallic cross-coupling reactions that could potentially form similar structures, the electronic and steric properties of ligands on the metal center are critical.

The table below provides examples of different catalytic systems used in Knoevenagel condensations.

CatalystAldehydeActive Methylene CompoundSolventYield (%)Reference
Piperidine2-methoxybenzaldehydeThiobarbituric acidEthanol- wikipedia.org
Calcium Ferrite NPsBenzaldehydeMalononitrileMethanol (B129727)95 orientjchem.org
Cu-Mg-Al LDHBenzaldehydeEthyl cyanoacetateEthanol95 researchgate.net
Iodine/K2CO3Aromatic AldehydesMalononitrile/Ethyl cyanoacetate-Good to High researchgate.net

Influence of Temperature, Pressure, and Concentration on Reaction Kinetics

The kinetics of the Knoevenagel condensation are significantly influenced by temperature, pressure, and reactant concentrations.

Pressure: For reactions in the liquid phase under conventional conditions, pressure typically does not have a significant effect on the reaction rate. However, in flow chemistry systems or when using supercritical fluids as solvents, pressure becomes a critical parameter for controlling phase behavior and reaction kinetics.

Concentration: The rate of a Knoevenagel condensation is dependent on the concentration of the reactants and the catalyst. Kinetic studies of similar reactions have often shown second-order or pseudo-first-order kinetics mdpi.org. Optimizing the stoichiometry of the reactants is important; for instance, using a slight excess of the active methylene compound can sometimes drive the reaction to completion.

Isolation and Purification Methodologies for Synthetic Efficiency

The final yield and purity of this compound are highly dependent on the efficiency of the isolation and purification steps.

Work-up: After the reaction is complete, a standard work-up procedure would likely involve quenching the reaction, followed by extraction with an organic solvent. Washing the organic layer with aqueous solutions can remove the catalyst and water-soluble byproducts.

Chromatography: Column chromatography is a common and effective method for purifying compounds of this type from unreacted starting materials and side products. High-performance liquid chromatography (HPLC) can be used for both analytical and preparative-scale purification, offering high resolution for separating closely related compounds sielc.come3s-conferences.orge3s-conferences.org. The choice of stationary phase (e.g., normal or reversed-phase silica) and mobile phase is critical for achieving good separation.

Recrystallization: Recrystallization is a powerful technique for purifying solid products. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling mnstate.eduumass.edu. Common solvents for the recrystallization of cinnamate derivatives include ethanol, methanol, and mixtures of solvents like ethanol-water mnstate.eduumass.edupitt.edu.

The following table lists common solvents used for the recrystallization of related compounds.

Compound TypeRecrystallization Solvent(s)Reference
Cinnamic Acid EstersEthanol, Methanol, Toluene umass.edu
General OrganicsEthanol-water, Diethyl ether-ligroin mnstate.edu
AcetanilideMixed Solvents mnstate.edu

Reactivity Profiles and Reaction Mechanisms of Methyl 2 5 Methoxy 2 Nitrophenyl Acrylate

Nucleophilic Additions to the Activated Olefinic System

The acrylate (B77674) portion of Methyl 2-(5-methoxy-2-nitrophenyl)acrylate is an electron-deficient π-system, making it an excellent substrate for various nucleophilic addition reactions. The conjugation of the double bond with both the carbonyl group of the ester and the π-system of the nitrophenyl ring facilitates these additions.

Michael Addition Reactions and Stereochemical Control

The compound readily undergoes Michael (1,4-conjugate) addition reactions with a wide range of soft nucleophiles. The strong electron-withdrawing nature of the ortho-nitro group enhances the electrophilicity of the β-carbon of the acrylate system, making it highly susceptible to nucleophilic attack. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. researchgate.net

Common Michael donors for this type of reaction include:

Enolates derived from ketones, malonates, and acetoacetates.

Organometallic reagents, particularly organocuprates.

Heteroatom nucleophiles such as amines, thiols, and alcohols.

The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct.

Table 1: Potential Michael Addition Reactions
Nucleophile (Michael Donor)Resulting Adduct StructureBond Formed
Diethyl malonateMethyl 2-(1,3-bis(ethoxycarbonyl)-1-(5-methoxy-2-nitrophenyl)propan-2-yl)acrylateC-C
ThiophenolMethyl 3-(phenylthio)-2-(5-methoxy-2-nitrophenyl)propanoateC-S
PiperidineMethyl 3-(piperidin-1-yl)-2-(5-methoxy-2-nitrophenyl)propanoateC-N

Stereochemical control in these additions is a critical aspect. The attack of a nucleophile on the prochiral face of the acrylate can generate a new stereocenter. While the substrate itself is achiral, the use of chiral nucleophiles, chiral auxiliaries, or chiral catalysts can induce diastereoselectivity or enantioselectivity. youtube.com For instance, the reaction geometry is often controlled by the formation of the most stable chair-like or open-chain transition state, which minimizes steric interactions between the substituents on the substrate, the incoming nucleophile, and the catalyst system. youtube.com

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The electron-deficient nature of the olefinic bond makes this compound an effective dienophile in Diels-Alder reactions. It can react with electron-rich dienes to form substituted cyclohexene (B86901) derivatives. Research on structurally similar compounds, such as methyl 2-(4-methoxy-2-nitrophenyl)acrylate, has demonstrated successful Diels-Alder cycloadditions with electron-rich dienes like 2-trimethylsiloxy-1,3-butadiene. acs.org This reaction typically proceeds under thermal conditions to yield a cycloadduct, which can be subsequently hydrolyzed to a functionalized cyclohexanone (B45756). acs.org

Table 2: Representative Diels-Alder Reaction
Reactant 1 (Dienophile)Reactant 2 (Diene)Primary Product TypeReference
This compound2-Trimethylsiloxy-1,3-butadieneSubstituted 4-(trimethylsiloxy)cyclohex-1-ene-1-carboxylate acs.org

Furthermore, the compound can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. For example, it can react with in situ-generated nitrile oxides to form 3,5-disubstituted isoxazoline (B3343090) rings. nih.gov This [3+2] cycloaddition is a highly efficient method for constructing five-membered heterocyclic systems. nih.govresearchgate.net

Conjugate Addition-Elimination Pathways

While less common as a reaction of the final acrylate product, conjugate addition-elimination is a plausible mechanistic pathway in its synthesis and in reactions of related derivatives. For instance, the synthesis of similar acrylates can proceed from precursors like dimethyl 2-(nitrophenyl)malonates. acs.org This suggests a pathway where a formal addition is followed by an elimination step. If a suitable leaving group were present at the β-position of the acrylate, a nucleophile could first add via a Michael-type mechanism, followed by the elimination of the leaving group to yield a β-substituted acrylate product. This pathway allows for the net substitution of a group at the vinylic position.

Transformations Involving the Nitro Group

The aromatic nitro group is a key functional handle that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of the molecule.

Reduction Pathways and Derived Functional Group Chemistry

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis. sci-hub.st A variety of methods are available for this conversion, often with high chemoselectivity, leaving the acrylate and ester functionalities intact. organic-chemistry.org

Common reduction methods include:

Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. sci-hub.st

Catalytic Transfer Hydrogenation: Reagents such as ammonium (B1175870) formate, formic acid, or hydrazine (B178648) are used as the hydrogen source in the presence of a catalyst (e.g., Pd/C). This method avoids the need for high-pressure hydrogen gas. organic-chemistry.org

Metal-Mediated Reductions: Classical methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic conditions are also effective for this transformation. sci-hub.st

Table 3: Common Methods for Nitro Group Reduction
MethodTypical ReagentsKey AdvantageReference
Catalytic HydrogenationH₂, Pd/C or PtO₂High efficiency, clean byproducts sci-hub.st
Catalytic Transfer HydrogenationHCOOH or NH₄⁺HCOO⁻, Pd/CAvoids pressurized H₂ gas organic-chemistry.org
Dissolving Metal ReductionFe/HCl or SnCl₂/HClCost-effective, tolerant of some functional groups sci-hub.st

The resulting product, Methyl 2-(2-amino-5-methoxyphenyl)acrylate, is a valuable synthetic intermediate. The newly formed aniline (B41778) moiety can undergo a variety of reactions, including diazotization to form diazonium salts, which are precursors to numerous other functional groups. More significantly, the spatial arrangement of the amine and the acrylate system facilitates intramolecular reactions. For example, under certain conditions, the amine can undergo an intramolecular aza-Michael addition onto the acrylate double bond, leading to the formation of nitrogen-containing heterocyclic structures such as tetrahydroquinolines.

Reactions Involving Nitrile Oxide Formation and Related Chemistry

While the nitro group is not directly converted to a nitrile oxide in a single step, it can serve as a precursor. For instance, partial reduction to a hydroxylamine (B1172632) followed by oxidation, or conversion to an oxime which is then oxidized, can generate a nitrile oxide functional group. However, a more synthetically relevant transformation involving the nitro group in this context is reductive cyclization.

The intramolecular reaction between the reduced nitro group (amine) and the acrylate system is a powerful strategy for heterocycle synthesis. The reduction of the ortho-nitro group in situ generates an ortho-amino acrylate. This intermediate is perfectly poised for a spontaneous or catalyzed intramolecular conjugate addition (aza-Michael addition). This cyclization reaction directly leads to the formation of a 1,2,3,4-tetrahydroquinoline-3-carboxylate scaffold, a core structure found in many biologically active compounds. This cascade reaction, combining nitro reduction and cyclization, is an efficient method for building molecular complexity from a relatively simple starting material.

Nitro-Group Mediated Intramolecular Cyclizations

The presence of the nitro group ortho to the acrylate substituent facilitates specific intramolecular cyclization reactions, primarily through reductive pathways. When subjected to appropriate reducing agents or base-mediated conditions, the nitro group can be transformed into a nucleophilic species (such as a nitroso or amino group) that subsequently attacks the electron-deficient β-carbon of the acrylate's α,β-unsaturated system.

A key transformation in this category is the reductive cyclization to form quinoline (B57606) scaffolds. This process, often initiated by reducing agents like tin(II) chloride, iron in acetic acid, or catalytic hydrogenation, involves the reduction of the nitro group to an amino group. The resulting aniline derivative then undergoes an intramolecular Michael addition to the acrylate moiety, followed by cyclization and aromatization to yield a substituted quinoline.

Recent studies have also highlighted base-mediated nitrophenyl reductive cyclization pathways. acs.org These reactions proceed through a tandem process involving a Michael addition followed by an intramolecular condensation, ultimately leading to complex heterocyclic systems. acs.org The reaction of a related compound, methyl-2-(5-fluoro-2-nitrophenyl)acrylate, with a diene in a Diels-Alder reaction followed by hydrolysis and subsequent base-mediated cyclization demonstrates the utility of the nitrophenyl acrylate core in constructing intricate molecular architectures like hexahydro-2,6-methano-1-benzazocines. acs.org

Aromatic Ring Functionalization and Electrophilic Substitution

The functionalization of the phenyl ring in this compound is dictated by the electronic properties of its substituents: the methoxy (B1213986) group (-OCH₃), the nitro group (-NO₂), and the methyl acrylate group (-C(CO₂CH₃)=CH₂).

Influence of Substituent Effects on Aromatic Reactivity

The reactivity of the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) is significantly influenced by the attached groups. masterorganicchemistry.com Substituents can be broadly classified as activating or deactivating and as ortho-, para-, or meta-directing. lumenlearning.com

Methoxy Group (-OCH₃): This is a strongly activating group. Due to the lone pairs on the oxygen atom, it exerts a powerful electron-donating resonance effect (+R), which outweighs its electron-withdrawing inductive effect (-I). infinitylearn.com This increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. libretexts.org Consequently, the methoxy group is a potent ortho-, para-director.

Nitro Group (-NO₂): This is a strongly deactivating group. It exhibits both a strong electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-R). quora.com This significantly reduces the electron density of the aromatic ring, making it much less reactive towards electrophiles than benzene. libretexts.org The deactivation is most pronounced at the ortho and para positions, which makes the meta position the least deactivated and, therefore, the preferred site of attack. The nitro group is a meta-director. chemguide.co.uk

Acrylate Group (-C(CO₂CH₃)=CH₂): This group is also deactivating due to the electron-withdrawing nature of the carbonyl and the double bond, which pull electron density from the ring via resonance. It is generally considered a meta-director.

In this compound, the substituents are positioned as follows: the acrylate is at C1, the nitro group at C2, and the methoxy group at C5. The directing effects of these groups on an incoming electrophile are summarized below.

PositionInfluence of -NO₂ (at C2)Influence of -OCH₃ (at C5)Influence of Acrylate (at C1)Overall Effect
C3 Ortho (deactivated)Meta (weakly deactivated)Meta (favored)Possible site of substitution, meta to both deactivating groups.
C4 Meta (favored)Ortho (activated)Para (deactivated)Most likely site of substitution. Strongly activated by the -OCH₃ group and meta to the -NO₂ group.
C6 Ortho (deactivated)Para (activated)Ortho (deactivated)Sterically hindered by the adjacent acrylate group. Activated by -OCH₃ but highly deactivated by -NO₂.

The powerful activating and ortho-, para-directing effect of the methoxy group dominates, directing incoming electrophiles primarily to the C4 and C6 positions. However, the C2 position is occupied, and the C6 position is sterically hindered by the bulky acrylate group and electronically deactivated by its proximity to the nitro group. Therefore, electrophilic substitution is most likely to occur at the C4 position , which is ortho to the activating methoxy group and meta to the deactivating nitro group.

Directed Ortho-Metallation Strategies and Regioselectivity

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It utilizes a Directed Metalation Group (DMG), which coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho position. baranlab.org

The methoxy group is a moderately effective DMG. organic-chemistry.org In the context of this compound, the methoxy group at C5 has two ortho positions: C4 and C6.

Deprotonation at C6: The proton at C6 is ortho to the methoxy DMG.

Deprotonation at C4: The proton at C4 is also ortho to the methoxy DMG.

The acidity of the aromatic protons is also a factor. The electron-withdrawing nitro and acrylate groups increase the acidity of all ring protons. The proton at C6 is ortho to the acrylate group and meta to the nitro group. The proton at C4 is meta to the acrylate group and meta to the nitro group. The proton at C3 is ortho to both the nitro and acrylate groups, making it potentially the most acidic. However, DoM is controlled by coordination.

Given the coordinating ability of the methoxy group, metallation is expected to occur at either C4 or C6. Between these two sites, the C6 position is adjacent to the bulky acrylate group, which could provide steric hindrance. Therefore, directed ortho-metallation is most likely to selectively occur at the C4 position . Subsequent reaction with an electrophile would introduce a new substituent at this specific site. wikipedia.org

Site-Selective Derivatization of the Phenyl Moiety

Based on the analysis above, two primary strategies allow for the site-selective derivatization of the phenyl ring:

Electrophilic Aromatic Substitution (EAS): Exploiting the powerful activating effect of the methoxy group, electrophiles can be directed almost exclusively to the C4 position. This provides a reliable method for introducing a variety of substituents such as halogens (halogenation), alkyl groups (Friedel-Crafts alkylation), or acyl groups (Friedel-Crafts acylation).

Directed ortho-Metallation (DoM): Using the methoxy group as a DMG, treatment with an organolithium base followed by an electrophilic quench will also lead to functionalization at the C4 position. This method offers access to a different range of substituents that can be introduced via their corresponding electrophiles (e.g., silylation with TMSCl, carboxylation with CO₂, iodination with I₂).

The choice between these two strategies depends on the desired substituent and the required reaction conditions.

Ester Hydrolysis and Transesterification Reaction Pathways

The methyl ester of the acrylate moiety can undergo typical ester transformations, namely hydrolysis and transesterification.

Ester Hydrolysis: This reaction involves the cleavage of the ester bond to yield the corresponding carboxylic acid, 2-(5-methoxy-2-nitrophenyl)acrylic acid, and methanol (B129727). The reaction is typically catalyzed by either acid or base.

Base-catalyzed hydrolysis (saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl. It is often carried out using aqueous solutions of strong bases like sodium hydroxide or potassium hydroxide, followed by an acidic workup to protonate the carboxylate salt. chemspider.com

Acid-catalyzed hydrolysis: This is a reversible equilibrium process. It requires strong acids like sulfuric acid or hydrochloric acid in the presence of water.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with an alcohol in the presence of a catalyst. google.com This is a crucial reaction for producing a variety of acrylate esters with different properties. rsc.org The reaction is an equilibrium process, and it is often driven to completion by removing the methanol byproduct (e.g., by distillation). google.com A wide range of catalysts can be employed for the transesterification of acrylates.

Catalyst TypeExamplesKey Features
Tin-Based Dibutyl tin oxide (DBTO), Dibutyl tin dimethoxideCommonly used, effective but can have toxicity concerns. google.com
Titanium-Based Alkyl titanates (e.g., tetrabutyl titanate)Industrially preferred for high activity.
Alkali Metal-Based Sodium methoxide, Potassium carbonateStrong bases that can catalyze the reaction.
Magnesium-Based Magnesium alcoholatesEffective catalysts that can be easily removed by filtration. google.com
Heterogeneous CsF/αAl₂O₃, KF/αAl₂O₃, Ca/γAl₂O₃Offer advantages in catalyst separation and recycling. lookchem.com
Enzymatic Immobilized lipases, esterasesProvide high selectivity under mild conditions, avoiding side reactions. tau.ac.il

Radical Reactions and Controlled Polymerization Initiations

The acrylate double bond makes this compound a monomer for radical polymerization. nsf.gov The nitroaromatic moiety, however, introduces complexity to these radical processes.

Radical Polymerization: In a typical free-radical polymerization initiated by thermal or photochemical decomposition of an initiator (e.g., AIBN, benzoyl peroxide), the acrylate group can propagate to form a polymer chain. However, nitroaromatic compounds are well-known radical inhibitors or retarders. rsc.org The nitro group can act as a radical trap, reacting with propagating polymer radicals to terminate or slow down the polymerization process. nih.gov This occurs via the formation of a stable nitroxide radical adduct.

Controlled Polymerization Initiations: The ability of nitro compounds to interact with radicals can be harnessed for controlled radical polymerization (CRP) techniques, such as Nitroxide-Mediated Polymerization (NMP). nih.govrsc.org In NMP, a stable nitroxide radical reversibly caps (B75204) the growing polymer chain. icp.ac.ru This establishes an equilibrium between dormant (capped) species and active (propagating) radicals, allowing for controlled chain growth, predictable molecular weights, and narrow molecular weight distributions. researchgate.netacs.org

Photochemical and Thermal Reorganization Pathways of this compound

The reactivity of this compound under photochemical and thermal conditions is governed by the interplay of the ortho-nitrobenzyl moiety and the acrylate group. While specific studies on this exact molecule are not extensively documented, its behavior can be predicted based on the well-established reactivity of related ortho-nitrobenzyl compounds and substituted acrylates.

Photochemical Reorganization Pathways

The photochemical behavior of ortho-nitrobenzyl compounds is a well-studied area, primarily due to their use as photolabile protecting groups. The reorganization of this compound upon irradiation with UV light is expected to proceed through a series of intramolecular rearrangements.

The process is initiated by the photoexcitation of the nitro group, which then abstracts a hydrogen atom from the benzylic position of the acrylate moiety. This intramolecular hydrogen atom transfer results in the formation of an aci-nitro intermediate. This intermediate is a key species that can then undergo further reactions.

Following the formation of the aci-nitro intermediate, a cyclization reaction is proposed to occur, leading to a transient heterocyclic intermediate. Subsequent rearrangement and elimination steps would then lead to the final products. The efficiency of this photorelease process can be influenced by the nature of the substituents on the aromatic ring and the group attached to the benzylic position. researchgate.netrsc.org For instance, studies on o-nitroveratryl derivatives, which also possess methoxy substituents, have shown that the quantum yields of photorelease are dependent on the leaving group's ability to stabilize a radical. rsc.org

The proposed photochemical reorganization pathway is detailed in the table below.

StepIntermediate/ProductDescription
1. Photoexcitation Excited State of this compoundThe molecule absorbs UV light, promoting the nitro group to an excited state.
2. Intramolecular H-Abstraction aci-Nitro IntermediateThe excited nitro group abstracts a hydrogen atom from the benzylic carbon of the acrylate group.
3. Cyclization Cyclic IntermediateThe aci-nitro intermediate undergoes intramolecular cyclization.
4. Rearrangement & Elimination Final ProductsThe cyclic intermediate rearranges to form the final products, which may include a nitroso-ketone and other rearranged species.

This table presents a generalized pathway based on known reactions of similar compounds.

Thermal Reorganization Pathways

The thermal reactivity of this compound is less predictable without specific experimental data. Generally, aromatic nitro compounds can undergo rearrangement reactions at elevated temperatures, often in the presence of strong acids, but these conditions are quite harsh. researchgate.net

The thermal degradation of polyacrylates typically involves main-chain scission and side-chain reactions. bohrium.comgla.ac.uk For a molecule like this compound, thermal stress could potentially lead to polymerization of the acrylate moiety or decomposition of the nitro group.

Plausible, though unconfirmed, thermal reorganization pathways could involve intramolecular cyclization initiated by the nitro group interacting with the acrylate double bond, or rearrangements involving the methoxy group. However, without specific research on this compound, any proposed thermal pathway remains speculative. The thermal stability of related styrene-acrylic acid salt copolymers has been shown to be influenced by the composition of the polymer. ijcce.ac.ir

Catalysis in the Synthesis and Transformations of Methyl 2 5 Methoxy 2 Nitrophenyl Acrylate

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides a powerful toolkit for the precise construction and functionalization of molecules like Methyl 2-(5-methoxy-2-nitrophenyl)acrylate. These systems are often characterized by high activity and selectivity due to well-defined active sites at the molecular level.

Transition metal complexes are paramount in forming the carbon-carbon bonds necessary for the synthesis of the acrylate (B77674) backbone and in performing selective transformations of the molecule's functional groups.

The synthesis of substituted acrylates can be achieved through palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki-Miyaura reactions. wikipedia.orgmdpi.com For instance, the Heck reaction allows for the coupling of an aryl halide with an acrylate, providing a direct route to the phenylacrylate structure. Similarly, the Suzuki-Miyaura coupling can form C-C bonds between arylboronic acids and appropriate coupling partners. mdpi.com

One of the key transformations of this compound is the reduction of its nitro group to form the corresponding aniline (B41778) derivative. Homogeneous iron-based catalysts, utilizing formic acid as a reducing agent, have proven effective for the chemoselective reduction of a wide range of nitroarenes under mild, base-free conditions. This method demonstrates high functional group tolerance, which is crucial for complex molecules.

Another significant transformation is the asymmetric hydrogenation of the acrylate double bond. While direct examples for this specific substrate are not prevalent, rhodium and cobalt complexes with chiral phosphine (B1218219) ligands are well-established for the asymmetric hydrogenation of related β-branched enamides, achieving excellent enantioselectivities. rsc.orgmdpi.com These methodologies are indicative of the potential for stereoselective reduction of the acrylate moiety in the target molecule.

Table 1: Examples of Homogeneous Transition Metal-Catalyzed Reactions Relevant to the Synthesis and Transformation of Substituted Nitroarenes and Acrylates Data is based on reactions with analogous substrates and is representative of the catalytic systems.

Reaction Type Catalyst System Substrate Example Product Yield (%) Reference
Nitroarene Reduction Fe-based complex / Formic Acid Substituted Nitroarenes Corresponding Anilines Good to Excellent
Suzuki-Miyaura Coupling PdCl₂(dppf) / K₂CO₃ 4-Iodoanisole + Arylboronic ester Biaryl compound 93 mdpi.com
Asymmetric Hydrogenation Rhodium-(R)-SDP complex (Z)-β-branched enamide β-stereogenic amine Quantitative rsc.org
Asymmetric Hydrogenation Cobalt-Ph-BPE complex E/Z-Enamides Chiral Amines High mdpi.com

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, offers a powerful alternative to metal-based systems, often providing unique reactivity and selectivity.

The synthesis of the core structure of this compound can be envisioned through the Morita-Baylis-Hillman (MBH) reaction. rsc.orgmdpi.com This reaction couples an activated alkene, such as methyl acrylate, with an aldehyde, like 5-methoxy-2-nitrobenzaldehyde, in the presence of a nucleophilic catalyst, typically a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgmdpi.com The use of chiral amine catalysts can induce enantioselectivity, making it a valuable tool for asymmetric synthesis. 140.122.64

Furthermore, the acrylate moiety of the target molecule is susceptible to conjugate addition reactions (Michael additions). Organocatalysts, such as chiral secondary amines (e.g., proline derivatives) or bifunctional catalysts like thioureas, can catalyze the asymmetric Michael addition of various nucleophiles to α,β-unsaturated systems. mdpi.commdpi.com This allows for the introduction of new stereocenters with high levels of control. For example, the conjugate addition of aldehydes or ketones to nitroalkenes has been extensively studied, providing access to highly functionalized products. mdpi.comnih.gov

Table 2: Representative Organocatalytic Reactions for Acrylate Synthesis and Functionalization Data is based on reactions with analogous substrates and is representative of the catalytic systems.

Reaction Type Catalyst Reactant 1 Reactant 2 Product Type Enantiomeric Excess (ee %) Reference
Baylis-Hillman DABCO 4-Cyano benzaldehyde Methyl acrylate Functionalized Acrylate - mdpi.com
Asymmetric Michael Addition Chiral Pyrrolidine + Acidic co-catalyst Aldehydes Nitroethylene γ-Nitro Aldehydes >95
Asymmetric Michael Addition (R,R)-DPEN-thiourea Cycloketones Nitroalkenes Chiral Michael Adducts 76-99 mdpi.com
Asymmetric Michael Addition Cinchona Alkaloid-derived Catalyst α-Branched Nitroalkanes α'-Hydroxy Enones Tertiary Nitrocompounds up to 92 acs.org

Lewis and Brønsted acids play a crucial role as catalysts or co-catalysts in several reactions relevant to the synthesis and transformation of this compound.

In the context of the Baylis-Hillman reaction, Lewis acids such as lanthanide triflates can significantly accelerate the reaction rate. 140.122.64acs.org The Lewis acid activates the aldehyde electrophile by coordinating to its carbonyl oxygen, making it more susceptible to nucleophilic attack. Chiral Lewis acid complexes have been developed to achieve enantioselective Baylis-Hillman reactions, providing access to chiral functionalized acrylates. 140.122.64acs.orgnih.gov

In Michael addition reactions, both Lewis and Brønsted acids can act as activators. Lewis acids can coordinate to the acrylate's carbonyl group, lowering the LUMO and enhancing its electrophilicity. researchgate.net Brønsted acids, often used as co-catalysts in amine-catalyzed reactions, can activate the nitroalkene electrophile through hydrogen bonding, leading to higher reactivity and stereoselectivity. mdpi.com For instance, the combination of a chiral secondary amine and a Brønsted acid is a common strategy for the asymmetric conjugate addition of carbonyl compounds to nitroalkenes. mdpi.com Furthermore, Brønsted acids like triflic acid have been shown to catalyze intramolecular oxa-Michael additions efficiently. semanticscholar.org

Heterogeneous Catalysis Systems

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly valued in chemical manufacturing for their ease of separation, recyclability, and enhanced stability. These attributes align with the principles of green chemistry, making them attractive for industrial-scale synthesis.

The reduction of the nitro group is a key transformation where supported metal catalysts excel. Palladium supported on carbon (Pd/C) is a classic and highly efficient catalyst for the hydrogenation of nitroarenes to anilines, often using molecular hydrogen (H₂) or transfer hydrogenation reagents like hydrazine (B178648) hydrate. commonorganicchemistry.com The surface of the palladium nanoparticles provides active sites for the adsorption and activation of both the nitro compound and the hydrogen source.

Nanostructured catalysts, such as palladium nanoparticles supported on functionalized mesoporous silica (B1680970) or magnetic nanoparticles, offer enhanced reactivity and selectivity due to their high surface area and well-dispersed active sites. ua.eschemrxiv.org These materials can also be easily recovered, for instance, by using an external magnetic field, simplifying product purification and catalyst reuse. chemrxiv.orgmdpi.com Similarly, catalysts like platinum on carbon have been used for the selective reduction of nitroarenes. mdpi.com

Table 3: Performance of Supported Metal Catalysts in the Reduction of Nitroarenes Data is based on reactions with analogous substrates and is representative of the catalytic systems.

Catalyst Support Material Reductant Substrate Example Reaction Time Conversion (%) Reference
Palladium (Pd) Coal Fly Ash NaBH₄ p-Nitrophenol 5 min 100 mdpi.com
Palladium (Pd) Magnetic Nanoparticles (CQD@Fe₃O₄) NaBH₄ Nitrobenzene - High Yield ua.es
Palladium (Pd) Carbon/Silica Nanohybrid NaBH₄ Nitrobenzene - High Conversion tandfonline.com
Platinum (Pt) Magnetic Nanoparticles (Fe₃O₄@NC) Hydrazine Hydrate Substituted Nitroarenes 4 h >99 mdpi.com

Solid acid and base catalysts provide environmentally friendly alternatives to their homogeneous counterparts, minimizing corrosive waste and simplifying work-up procedures.

The Knoevenagel condensation, a potential route to the acrylate structure by reacting an aldehyde with a compound containing an active methylene (B1212753) group, can be effectively catalyzed by various solid bases. rsc.orgorientjchem.org Materials such as zeolites, functionalized mesoporous silica (e.g., SBA-15), metal oxides, and hydrotalcites have been employed as heterogeneous catalysts for this C-C bond-forming reaction. rsc.orgrsc.org These catalysts offer basic sites that facilitate the initial deprotonation of the active methylene compound, initiating the condensation cascade. Their reusability and operational simplicity make them ideal for green chemistry applications. rsc.orgrsc.org For example, magnesium aluminum phosphate (B84403) (MALPO) has been reported as an efficient and recyclable heterogeneous catalyst for the Knoevenagel condensation, affording high yields under mild conditions. mdpi.com

For the reduction of nitroarenes, while noble metals are common, the development of solid catalysts based on more abundant metals is an active area of research. These systems aim to provide cost-effective and sustainable alternatives for this important industrial transformation.

Computational and Theoretical Chemistry Studies

Reaction Mechanism Elucidation via Computational Methods

Intrinsic Reaction Coordinate (IRC) Pathways Analysis

While general principles of computational chemistry suggest that such studies are feasible, the specific calculations, resulting data, and interpretations for Methyl 2-(5-methoxy-2-nitrophenyl)acrylate have not been published. Generating such an analysis without foundational research would amount to speculation. Further original research would be required to produce the scientifically accurate and detailed findings necessary to construct the requested article.

Solvation Effects and Explicit/Implicit Solvent Modeling

There is no specific research available that details the solvation effects on this compound using either explicit or implicit solvent models.

In general, computational studies often employ both implicit and explicit solvent models to understand how a solvent might influence a molecule's properties and reactivity. Implicit models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous medium with a specific dielectric constant. These models are computationally less expensive and are often used to calculate solvation free energies and to model reactions in solution.

Explicit solvent models, on the other hand, involve simulating a discrete number of solvent molecules around the solute. This approach can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. However, it is computationally much more demanding. A comparative study on the Menschutkin reaction, for instance, found that implicit solvent models could yield reasonably accurate results that aligned with experimental data, while the explicit solvent approach required significant corrections to improve its accuracy. nih.govresearchgate.net

Without specific studies on this compound, it is not possible to provide data on its behavior in different solvents or to compare the efficacy of different solvation models for this particular compound.

Conformational Analysis and Molecular Dynamics Simulations

No dedicated conformational analysis or molecular dynamics simulation studies for this compound were found in the reviewed literature.

Conformational analysis is a critical step in theoretical chemistry to identify the most stable three-dimensional arrangement of a molecule's atoms. This is typically achieved by systematically rotating rotatable bonds and calculating the potential energy of each resulting conformer. For a molecule like this compound, key rotatable bonds would include those connecting the acrylate (B77674) group to the phenyl ring and the methoxy (B1213986) group to the ring.

Molecular dynamics (MD) simulations could then be used to study the dynamic behavior of the most stable conformer(s) over time. MD simulations would provide insights into the flexibility of the molecule, its vibrational modes, and how it might interact with its environment, such as a solvent or a biological receptor. Research on other, structurally different molecules has demonstrated the use of these methods to determine stable conformations and understand molecular interactions. researchgate.net

Structure-Reactivity Relationships from Theoretical Calculations

Specific theoretical calculations establishing structure-reactivity relationships for this compound are not available in the scientific literature.

Commonly calculated descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated from the HOMO and LUMO energies to provide a quantitative measure of reactivity.

While studies have been conducted on similar compounds like methyl 3-(2-nitrophenyl)acrylate and methyl 3-(4-nitrophenyl)acrylate, the specific electronic and structural effects of the additional methoxy group in this compound have not been theoretically investigated and reported. researchgate.netresearchgate.net Therefore, no data tables or detailed findings on its structure-reactivity relationship can be presented.

Applications As a Synthetic Building Block and Intermediate in Complex Molecule Synthesis

Construction of Advanced Polycyclic Systems

Methyl 2-(5-methoxy-2-nitrophenyl)acrylate and its analogs are key precursors in the synthesis of advanced polycyclic systems, particularly those containing bridged and fused ring structures. These complex frameworks are often found in biologically active natural products.

A significant application of this compound lies in its use in annulation reactions, specifically the Diels-Alder reaction, to construct cyclohexene (B86901) and cyclohexane (B81311) ring systems. These reactions form the basis for subsequent ring closures to yield intricate polycyclic architectures.

In a notable study, various methyl 2-(nitrophenyl)acrylates, including a methoxy-substituted variant, were employed as dienophiles in Diels-Alder reactions with 2-trimethylsiloxy-1,3-butadiene. This [4+2] cycloaddition reaction effectively constructs a 4-(nitrophenyl)-substituted cyclohexenone skeleton, which serves as a crucial intermediate for further transformations. acs.org

The general reaction scheme involves the thermal cycloaddition of the acrylate (B77674) with a diene, followed by hydrolysis of the resulting silyl (B83357) enol ether to afford a cyclohexanone (B45756) derivative. The presence of the nitro group on the aromatic ring is essential for the subsequent reductive cyclization step.

The cyclohexanone intermediates derived from the Diels-Alder reaction of this compound are pivotal in the synthesis of bridged polycyclic systems, such as hexahydro-2,6-methano-1-benzazocines. acs.org These bridged structures are core components of several biologically active natural products.

The formation of the bridged system is achieved through a novel base-mediated nitrophenyl reductive cyclization. This key step involves an intramolecular reaction where the enolate of the cyclohexanone attacks the nitro group, which is concomitantly reduced. This cascade process leads to the formation of the bridged benzazocine framework. acs.org

The scope of this reaction has been explored with various substituted nitrobenzenes, demonstrating its utility in generating a library of complex bridged systems. The following table summarizes the synthesis of a bridged system from a related methoxy-substituted nitrophenyl acrylate.

Reactant 1 (Acrylate)Reactant 2 (Diene)Intermediate ProductFinal Bridged ProductOverall Yield
Methyl 2-(4-methoxy-2-nitrophenyl)acrylate2-trimethylsiloxy-1,3-butadieneMethyl 1-(4-methoxy-2-nitrophenyl)-4-oxocyclohexane-1-carboxylateHexahydro-8-methoxy-2,6-methano-1-benzazocine derivative44% (for intermediate)

While the synthesis of cage structures from this compound has not been explicitly reported, the formation of these highly complex, three-dimensional molecules often involves multiple intramolecular cyclization steps, for which the functional groups present in this acrylate could be strategically employed.

Precursor for Diverse Heterocyclic Compounds

The reactive nature of this compound makes it a promising precursor for a wide array of heterocyclic compounds. The ortho-nitro group is particularly significant as it can be readily reduced to an amino group, which can then participate in intramolecular cyclization reactions to form nitrogen-containing heterocycles.

The synthesis of indoles and quinolines often involves the reductive cyclization of ortho-substituted nitroaromatics. The general strategy relies on the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with a suitably positioned carbonyl or a group that can be converted into one.

Indole (B1671886) Synthesis: The Leimgruber-Batcho indole synthesis is a classic example of a reductive cyclization approach. clockss.org While not specifically demonstrated with this compound, this methodology involves the reaction of a 2-nitrotoluene (B74249) derivative with a formamide (B127407) acetal (B89532) to form an enamine, which upon reduction of the nitro group, cyclizes to form the indole ring. The acrylate moiety in the subject compound could potentially be modified to participate in such a cyclization. Another approach involves the reductive cyclization of 2-(2-nitroaryl)acetonitriles, which has been shown to be a versatile method for preparing a variety of substituted indoles. datapdf.com

Quinoline (B57606) Synthesis: The Friedländer synthesis and related methods are common routes to quinolines, involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. Reductive cyclization of o-nitrophenyl propargyl alcohols has also been reported as a facile method for synthesizing substituted quinolines. organic-chemistry.org The structural features of this compound suggest that upon reduction of the nitro group and suitable modification of the acrylate side chain, it could serve as a precursor for quinoline derivatives. For instance, nanomaterial-assisted synthesis has been shown to improve the yields of quinoline cyclization reactions. nih.gov

The synthesis of coumarins and chromenes often involves reactions such as the Perkin, Knoevenagel, or Pechmann condensations. These reactions typically utilize phenolic starting materials.

Coumarin (B35378) Synthesis: The Knoevenagel condensation of salicylaldehydes with active methylene (B1212753) compounds is a widely used method for coumarin synthesis. nih.govnih.govsci-hub.seresearchgate.netdoaj.org Similarly, the Perkin reaction involves the condensation of a salicylaldehyde (B1680747) with a carboxylic anhydride. sciforum.net While this compound is not a direct precursor in these classical methods, its aromatic ring could potentially be modified (e.g., through demethylation and reduction of the nitro group to a hydroxylamine (B1172632), followed by rearrangement) to generate a suitable phenolic intermediate for coumarin synthesis.

Chromene Synthesis: Chromene derivatives can be synthesized through various routes, including the reaction of salicylaldehydes with α,β-unsaturated compounds. ekb.egnih.govslideshare.netrsc.org The reactivity of the acrylate portion of this compound suggests its potential utility in constructing the pyran ring of the chromene system, likely after modification of the nitrophenyl ring to introduce a phenolic hydroxyl group.

The introduction of sulfur into heterocyclic systems can be achieved through various methods, including the use of reagents like Lawesson's reagent or elemental sulfur. researchgate.netresearchgate.net Lawesson's reagent is particularly effective for the thionation of carbonyl compounds, which could be a potential transformation for derivatives of this compound that contain a ketone functionality.

While there are no specific reports on the synthesis of sulfur-containing heterocycles directly from this compound, its versatile functionality opens up possibilities for such transformations. For instance, the acrylate moiety could undergo Michael addition with a sulfur nucleophile, and subsequent cyclization involving the aromatic ring could lead to the formation of sulfur-containing heterocyclic systems.

Role in Cascade and Multicomponent Reactions for Molecular Complexity Generation

While specific documented examples of this compound in cascade and multicomponent reactions (MCRs) are not extensively reported in publicly available literature, the inherent reactivity of its structural motifs suggests significant potential in this domain. Multicomponent reactions are highly valued in organic synthesis for their efficiency in building complex molecules from simple starting materials in a single step, thereby aligning with the principles of green chemistry by reducing waste and saving time.

The acrylate functionality in this compound is a Michael acceptor, making it susceptible to nucleophilic attack. This property is fundamental to many cascade and multicomponent reactions. For instance, it can participate in tandem reactions where an initial Michael addition is followed by an intramolecular cyclization or another bond-forming event. The nitro group, being a strong electron-withdrawing group, activates the double bond for such additions.

In the broader context of similar compounds, substituted nitrophenyl acrylates are known to participate in various MCRs. For example, related acrylate derivatives can undergo phosphine-catalyzed three-component reactions with aldehydes and other nucleophiles to generate densely functionalized products. It is plausible that this compound could be employed in analogous transformations to create novel molecular scaffolds. The presence of the methoxy (B1213986) group can influence the electronic properties and steric environment of the phenyl ring, potentially modulating the reactivity and selectivity of such reactions.

Table 1: Potential Multicomponent Reactions Involving Acrylate Scaffolds

Reaction Type Reactants Potential Product Class
Baylis-Hillman Reaction Aldehyde, Dabco Allylic Alcohols
Michael Addition Nucleophile (e.g., malonates) Functionalized Esters

Utilization in Combinatorial Chemistry Libraries (Focus on Synthetic Methodology)

Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, known as a library. The utility of a building block in combinatorial chemistry hinges on its ability to reliably participate in a given reaction with a wide range of diverse reactants.

This compound is a suitable candidate for the construction of combinatorial libraries due to its reactive acrylate group. A common synthetic methodology in library synthesis is parallel synthesis, where the same reaction is carried out in multiple vessels, each with a different set of reactants.

A hypothetical library synthesis could involve reacting this compound with a diverse set of sulfur, nitrogen, or carbon-based nucleophiles via a Michael addition. This would generate a library of compounds with a common core structure derived from the starting acrylate but with varying peripheral functional groups introduced by the nucleophile.

Table 2: Hypothetical Combinatorial Library Synthesis

Reaction Core Scaffold Diverse Inputs (Examples) Library Output

Furthermore, the nitro group on the aromatic ring can be chemically modified in subsequent steps. For example, reduction of the nitro group to an amine would introduce a new point of diversity. This newly formed amino group could then be acylated, alkylated, or used in the formation of heterocyclic rings, thereby significantly expanding the complexity and diversity of the chemical library. This two-step synthetic approach—Michael addition followed by nitro group modification—would be a powerful strategy for generating a large number of unique compounds for screening in drug discovery or materials science.

Design and Synthesis of Advanced Organic Materials Precursors

The acrylate functionality of this compound makes it a potential monomer for the synthesis of polymers and other advanced organic materials. Acrylates are well-known for their ability to undergo radical polymerization to form polyacrylates, a class of polymers with a wide range of applications.

The presence of the nitro and methoxy substituents on the phenyl ring can impart specific properties to the resulting polymer. For instance, the polar nitro group can enhance properties like adhesion and solubility in polar solvents. The methoxy group can also influence the polymer's physical characteristics. By copolymerizing this compound with other monomers, materials with tailored properties can be designed. For example, copolymerization with styrene (B11656) or other methacrylates could lead to materials with specific optical, thermal, or mechanical properties.

Moreover, the nitro group can serve as a handle for post-polymerization modification. As mentioned previously, its reduction to an amine would allow for the grafting of other molecules onto the polymer backbone, leading to functional materials with applications in areas such as sensor technology, nonlinear optics, or as specialized coatings. The synthesis of such materials would typically involve initiating polymerization of the monomer using a radical initiator.

Table 3: Potential Applications in Materials Science

Material Type Synthetic Method Key Feature Potential Application
Homopolymer Radical Polymerization High refractive index due to nitro groups Optical coatings, lenses
Copolymer Copolymerization with other acrylates Tunable mechanical and thermal properties Specialty plastics, adhesives

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Insight

In Situ Spectroscopic Monitoring of Chemical Reactions

In situ, or real-time, monitoring allows for the observation of a chemical reaction as it happens, providing a continuous stream of data without the need for quenching or sample extraction. iastate.edu This approach is crucial for capturing the dynamics of a reaction, including the formation of short-lived intermediates and the precise determination of kinetic parameters.

Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for quantitative reaction monitoring. rsc.org By acquiring a series of spectra over the course of a reaction directly within the NMR tube, researchers can track the consumption of reactants and the formation of products. iastate.eduuni-mainz.de The high resolution and rich chemical information offered by NMR make it superior to other methods like RT-IR, which can be limited by poor spectral resolution. nih.govnih.gov

For a reaction involving Methyl 2-(5-methoxy-2-nitrophenyl)acrylate, specific proton (¹H) or carbon (¹³C) signals corresponding to the acrylate (B77674) vinyl protons, the methoxy (B1213986) group, or aromatic protons can be integrated. The change in the integral value of these peaks over time is directly proportional to the change in the concentration of the species. This allows for the determination of reaction order, rate constants, and activation parameters. For instance, the disappearance of the characteristic vinylic proton signals of the acrylate moiety would be a direct measure of monomer conversion in a polymerization reaction. nih.gov

Table 1: Hypothetical Real-time ¹H NMR Kinetic Data for the Conversion of this compound
Time (minutes)Integral of Vinylic Proton Signal (arbitrary units)Concentration (M)ln(Concentration)
0100.00.100-2.303
1075.20.075-2.587
2056.50.057-2.872
3042.40.042-3.170
4031.80.032-3.442
5023.90.024-3.730
6017.90.018-4.017

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular "fingerprint" based on the vibrational modes of chemical bonds. mt.com These methods are highly effective for in situ reaction monitoring, particularly with the use of Attenuated Total Reflectance (ATR) probes for FTIR, which can be directly immersed into a reaction vessel. mt.com

For this compound, key functional groups exhibit characteristic absorption bands. The strong dipole of the nitro group (N=O) and the carbonyl group (C=O) of the ester makes them particularly well-suited for IR analysis. mt.com The progress of a reaction, such as the reduction of the nitro group or a reaction at the acrylate double bond, can be followed by monitoring the disappearance of reactant peaks and the appearance of new peaks corresponding to intermediates or final products. For example, the reduction of the nitro group to an amine would result in the disappearance of the characteristic NO₂ stretching bands and the appearance of N-H stretching bands.

Table 2: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopic Technique
Ester C=OStretching1700 - 1725IR (Strong), Raman (Weak)
Acrylate C=CStretching1620 - 1640IR (Medium), Raman (Strong)
Nitro NO₂Asymmetric Stretch1510 - 1560IR (Strong), Raman (Strong)
Nitro NO₂Symmetric Stretch1340 - 1380IR (Strong), Raman (Strong)
Aromatic C-O-CAsymmetric Stretch1230 - 1270IR (Strong), Raman (Medium)

UV-Visible (UV-Vis) absorption spectroscopy is a highly effective technique for monitoring reactions that involve a change in chromophores. spectroscopyonline.com The absorbance measured is directly proportional to the concentration of an absorbing species, allowing for quantitative analysis of reaction kinetics. spectroscopyonline.comyoutube.com The nitroaromatic system in this compound acts as a strong chromophore, making it an ideal candidate for UV-Vis monitoring.

The progress of a reaction can be tracked by monitoring the change in absorbance at the wavelength of maximum absorption (λmax). youtube.com For example, if the nitro group is reduced or the conjugation of the system is altered, a significant shift in the λmax (hypsochromic or bathochromic shift) or a change in absorbance intensity would be observed. This allows for the calculation of concentration changes over time, providing kinetic data. researchgate.net

Table 3: Hypothetical UV-Vis Data for Monitoring a Reaction of this compound at λmax = 310 nm
Time (seconds)AbsorbanceReactant Concentration (mol/L)
01.2001.00E-04
300.9507.92E-05
600.7556.29E-05
900.6005.00E-05
1200.4753.96E-05
1800.3002.50E-05
2400.1901.58E-05

Mass Spectrometry for Reaction Pathway Elucidation

Mass spectrometry (MS) is a cornerstone analytical technique for identifying unknown compounds and elucidating reaction pathways by providing highly accurate molecular weight and structural information. nih.gov Soft ionization techniques like electrospray ionization (ESI) are particularly useful as they typically generate intact molecular ions, which can then be subjected to further analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). nih.gov This precision allows for the determination of an unambiguous elemental composition for a given ion. For this compound (molecular formula C₁₁H₁₁NO₅), HRMS can confirm its identity by matching the experimentally measured mass to the theoretically calculated exact mass. This is critical for confirming the final product in a synthesis or identifying unexpected byproducts in a reaction mixture. mdpi.com

Table 4: Theoretical Exact Masses for HRMS Analysis of this compound (C₁₁H₁₁NO₅)
Ion SpeciesAdductTheoretical Exact Mass (m/z)
[M]⁺˙Radical Cation237.06372
[M+H]⁺Protonated238.07100
[M+Na]⁺Sodiated260.05294
[M+K]⁺Potassiated276.02688

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.govucsb.edu The precursor ion (e.g., the protonated molecule [M+H]⁺) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions provide a roadmap of the molecule's connectivity. ucsb.edu The fragmentation pattern is highly reproducible and characteristic of the molecule's structure. waters.com

For this compound, predictable fragmentation pathways would include the neutral loss of small molecules such as methanol (B129727) (CH₃OH) from the ester, loss of the nitro group (NO₂), or loss of a methoxy radical (·OCH₃). Analyzing these fragments helps to confirm the positions of the substituents on the aromatic ring and the structure of the acrylate chain. researchgate.netresearchgate.net

Table 5: Predicted MS/MS Fragments for the [M+H]⁺ Ion of this compound (Precursor m/z = 238.07)
Predicted Fragment (m/z)Neutral LossMass of Loss (Da)Plausible Lost Fragment
207.0531.02·CH₃OMethoxy radical
206.0532.02CH₃OHMethanol
192.0546.01NO₂Nitrogen dioxide
179.0359.04·COOCH₃Methoxycarbonyl radical
160.0478.03CH₃OH + NO₂Methanol and Nitrogen dioxide

Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Covalent Interactions

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful "soft" ionization technique that facilitates the transfer of ions from solution into the gas phase with minimal fragmentation. nih.gov This characteristic makes it exceptionally well-suited for the study of non-covalent interactions, as it can preserve the fragile complexes formed between molecules. nih.govscholaris.ca In the context of this compound, ESI-MS offers a theoretical framework for investigating its interactions with other molecules, such as proteins, nucleic acids, or potential binding partners, which are held together by forces like hydrogen bonding, van der Waals forces, or π-π stacking. researchgate.net

While direct studies on the non-covalent complexes of this compound are not extensively detailed in the available literature, the utility of ESI-MS for analogous compounds is well-documented. For instance, ESI-MS has been successfully employed to monitor the adsorption and desorption of 2-methoxy-5-nitrophenol (B41512) on functionalized materials, a process driven by non-covalent proton exchange. nih.gov In these studies, ESI-MS in negative ion mode was used to detect the deprotonated nitrophenolate anion (m/z 168), allowing for its quantification in solution. nih.gov This demonstrates the high sensitivity and applicability of ESI-MS for analyzing compounds with the same methoxy-nitrophenyl moiety as the title compound.

The general methodology for studying non-covalent interactions using ESI-MS involves:

Preparing a solution containing the compound of interest and its potential binding partner in a volatile buffer that maintains the interaction.

Introducing the solution into the ESI source at a low flow rate, often using nano-electrospray for enhanced sensitivity and preservation of complexes. nih.gov

Optimizing instrumental parameters (e.g., capillary voltage, cone voltage, temperature) to be gentle enough to preserve the non-covalent complex without inducing in-source dissociation. nih.gov

Detecting the mass-to-charge ratio (m/z) of the intact complex, allowing for the determination of its stoichiometry and binding affinity.

The table below illustrates the key parameters and findings from an ESI-MS study on a closely related compound, 2-methoxy-5-nitrophenol, highlighting the technique's capabilities.

ParameterDetailsReference
Analyte 2-methoxy-5-nitrophenol nih.gov
Ionization Mode ESI (Negative) nih.gov
Detected Species Deprotonated molecule [M-H]⁻ nih.gov
Observed m/z 168 nih.gov
Application Quantification of analyte in solution after adsorption nih.gov
Limit of Detection 2 x 10⁻⁷ g L⁻¹ nih.gov

This data underscores the potential of ESI-MS as a highly sensitive tool for future studies aimed at elucidating the non-covalent interactions of this compound.

X-ray Crystallography for Solid-State Structural Analysis of Reactants and Intermediates

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, torsion angles, and stereochemistry, offering a static snapshot of the molecule's conformation in the solid state. For a compound like this compound, or its synthetic precursors and intermediates, single-crystal X-ray diffraction would yield crucial structural information.

Although a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of structurally similar compounds provides significant insight into its likely solid-state conformation. For example, the crystal structures of other substituted nitrophenyl acrylates and related methoxy-nitrophenyl derivatives have been determined. nih.govnih.gov

Studies on related acrylate compounds reveal that the methyl acrylate unit tends to be essentially planar. nih.gov In a related compound, N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide, the methoxy group was found to be nearly coplanar with the phenyl ring, while the nitro group was slightly twisted out of the plane. nih.gov Such findings suggest that in this compound, the phenyl, nitro, and acrylate groups will likely adopt a conformation that minimizes steric hindrance while maximizing electronic conjugation.

The table below presents representative crystallographic data for a related compound, 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide, to illustrate the type of detailed structural information that can be obtained through X-ray diffraction analysis.

ParameterValue
Compound 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide
Formula C₁₅H₁₄N₂O₅
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 9.7206 (12)
b (Å) 4.9885 (6)
c (Å) 28.725 (4)
β (°) 95.628 (2)
Volume (ų) 1386.2 (3)
Key Dihedral Angle The two benzene (B151609) rings are almost coplanar, making a dihedral angle of 4.52 (13)°.
Intermolecular Interactions Molecules are linked via C—H⋯O and N—H⋯O interactions.

This data is for a structurally related compound and serves to illustrate the output of an X-ray crystallographic study.

This level of detail is critical for understanding intermolecular interactions in the solid state, such as hydrogen bonding and π-stacking, which influence the material's physical properties.

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatography is an indispensable tool in chemical research for the separation, purification, and purity assessment of synthesized compounds. researchgate.net For this compound, a variety of chromatographic methods are employed throughout its synthesis and characterization.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction. researchgate.net In the synthesis of nitrophenyl acrylates, TLC on silica (B1680970) gel plates can be used to distinguish the product from the starting materials and any byproducts, allowing for the determination of the optimal reaction time. researchgate.net

Column Chromatography: Following synthesis, column chromatography is the primary technique for the purification of the crude product. researchgate.netsemanticscholar.org Researchers have successfully purified related methoxy-nitrophenyl acrylates using flash column chromatography on silica gel. semanticscholar.org The choice of eluent (solvent system) is critical for achieving good separation. A gradient of ethyl acetate (B1210297) in hexane (B92381) is commonly used, starting with a non-polar mixture and gradually increasing the polarity to elute the desired compound. researchgate.netsemanticscholar.org

High-Performance Liquid Chromatography (HPLC): For a precise assessment of purity, HPLC is the method of choice. Using a C18 reverse-phase column with a UV detector, a sharp, single peak would indicate a high degree of purity for a sample of this compound. beilstein-journals.org HPLC can quantify purity and detect even trace amounts of impurities that may not be visible by TLC.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is used to confirm the identity and purity of volatile compounds. For related methyl nitrophenyl acrylates, GC-MS analysis has been used to confirm their molecular weight (M⁺ = 207) and identify characteristic fragmentation patterns. researchgate.netugm.ac.id

The following table summarizes chromatographic conditions reported for the purification and analysis of closely related nitrophenyl acrylates.

TechniqueStationary PhaseEluent/Mobile PhasePurposeReference
Column Chromatography Silica GelHexane/Ethyl Acetate (95:5 to 75:25 gradient)Purification of Methyl 2-(4-methoxy-2-nitrophenyl)acrylate semanticscholar.org
Flash Chromatography Silica GelNot specifiedPurification of various methyl (E)-3-(nitrophenyl)acrylates beilstein-journals.org
Column Chromatography Silica GelEthyl acetate-hexane (2:1)Purification of methyl 3-(2-nitrophenyl)acrylate researchgate.net
HPLC Eclipse Plus C18Not specifiedPurity Analysis beilstein-journals.org
GC-MS Not specifiedNot specifiedIdentification and Purity Check researchgate.netugm.ac.id

These techniques are essential for ensuring that the compound used in further research is of a known and high purity, which is fundamental for obtaining reliable and reproducible results.

Future Perspectives and Emerging Research Directions for Methyl 2 5 Methoxy 2 Nitrophenyl Acrylate

The landscape of chemical synthesis and material science is undergoing a significant transformation, driven by advancements in computational tools, a growing emphasis on sustainability, and the pursuit of novel chemical functionalities. For a compound like Methyl 2-(5-methoxy-2-nitrophenyl)acrylate, which possesses a unique combination of a reactive acrylate (B77674) system and a functionalized nitroaromatic ring, these emerging trends open up a wealth of future research possibilities. This section explores the prospective research directions that could shape the future synthesis, modification, and application of this compound.

Q & A

Q. Table 1: Reaction Conditions for Substituted Acrylates (Adapted from )

SubstituentSolventCatalystYield (%)
5-MethoxyDioxaneK₂CO₃78
3-FluoroTHFNaH65
4-BromoDMFK₂CO₃72

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Answer:
Critical techniques include:

  • IR Spectroscopy : Look for C=O stretching at ~1718 cm⁻¹ (acrylate ester) and NO₂ asymmetric stretching at ~1520 cm⁻¹ (nitro group) .
  • ¹H NMR : Key signals include:
    • Methoxy protons (δ 3.8–3.9 ppm, singlet).
    • Acrylate vinyl protons (δ 6.3–6.5 ppm, doublets).
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z ~235 (M⁺) with fragmentation patterns reflecting loss of NO₂ or methoxy groups .

Advanced: How do electron-withdrawing (nitro) and electron-donating (methoxy) substituents influence the reactivity of this acrylate in cyclization reactions?

Answer:
The nitro group (electron-withdrawing) enhances electrophilicity at the α,β-unsaturated ester, facilitating nucleophilic attacks, while the methoxy group (electron-donating) stabilizes intermediates via resonance. shows that para-methoxy substituents improve cyclization yields (78%) compared to electron-neutral analogs (65%) due to reduced steric hindrance and enhanced transition-state stabilization .

Advanced: What strategies resolve contradictions in reported yields during scaled synthesis under different solvent systems?

Answer:
Discrepancies often arise from solvent polarity and coordination effects. For example:

  • Polar aprotic solvents (DMF, DMSO) : Increase reaction rates but may promote hydrolysis.
  • Ethers (dioxane, THF) : Reduce side reactions but require higher temperatures.
    Methodological solutions include:
  • In situ monitoring (e.g., TLC or HPLC) to track intermediate stability.
  • Additives : Anhydrous MgSO₄ in dioxane minimizes moisture-induced degradation .

Advanced: How can computational modeling predict regioselectivity in nucleophilic attacks on this acrylate?

Answer:
Density Functional Theory (DFT) calculations can map electron density distributions. For example:

  • The β-carbon of the acrylate is more electrophilic (LUMO ≈ -1.5 eV) due to conjugation with the nitro group.
  • Methoxy groups at the 5-position direct nucleophiles to the α-position via steric and electronic effects. Tools like Gaussian or ORCA are recommended for such analyses .

Basic: What are the critical safety considerations when handling this compound in laboratories?

Answer:
While specific toxicity data for this compound is limited, general acrylate safety protocols apply:

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • PPE : Nitrile gloves and safety goggles to prevent dermal contact.
  • Storage : Keep in amber vials under inert gas (N₂/Ar) to prevent polymerization. IARC classifies related acrylates as non-carcinogenic but advises caution due to potential irritancy .

Advanced: What mechanistic insights explain byproduct formation during base-mediated cyclization?

Answer:
Common byproducts include:

  • Hydrolysis products : From trace water in solvents, detected via LC-MS.
  • Dimerization : Occurs at high concentrations (>0.5 M) due to radical intermediates.
    Mitigation involves:
  • Strict anhydrous conditions (e.g., molecular sieves in dioxane).
  • Dilute reaction systems (<0.3 M) to suppress radical pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.